5-Fluoro-3-nitropicolinonitrile

Overview

Description

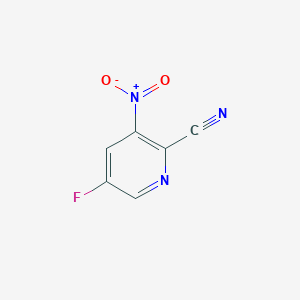

5-Fluoro-3-nitropicolinonitrile: is a chemical compound with the molecular formula C6H2FN3O2 It is a derivative of picolinonitrile, featuring a fluorine atom at the 5-position and a nitro group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Reduction and Substitution Method:

Stage 1: Tin dichloride (45 g, 230 mmol) is added to a solution of 5-fluoro-3-nitropyridine-2-carbonitrile (7.2 g, 43 mmol) in ethanol (80 mL). The mixture is stirred at 90°C for 2 hours.

Stage 2: Aqueous hydrochloric acid (10 M; 40 mL, 400 mmol) is added, and the mixture is heated under reflux for 6 hours.

Stage 3: Thionyl chloride (7.2 mL, 99 mmol) is added to the resulting residue dissolved in methanol (120 mL). The solution is stirred at 90°C for 24 hours.

-

Copper-Catalyzed Cyanation:

- Copper (I) cyanide (0.42 g, 4.73 mmol) is added to a solution of 2-bromo-5-fluoro-3-nitropyridine (0.95 g, 4.30 mmol) in dimethylformamide (15 mL). The mixture is heated to 100°C for 4 hours. After cooling, the product is extracted with ethyl acetate and purified .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin dichloride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reducing Agents: Tin dichloride, hydrogen chloride.

Solvents: Ethanol, methanol, dimethylformamide.

Catalysts: Copper (I) cyanide.

Major Products:

- Reduction of the nitro group yields 5-fluoro-3-aminopicolinonitrile.

- Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-3-nitropicolinonitrile serves as a crucial building block in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against specific targets.

Case Studies

- Anticancer Activity : Research has demonstrated that derivatives of nitropyridine compounds, including 5-fluoro variants, exhibit promising anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms. For instance, studies have shown that compounds with nitro groups can enhance the generation of reactive oxygen species (ROS), leading to increased cytotoxicity against cancer cell lines .

- Antimicrobial Properties : Another study focused on the synthesis of nitropyridine derivatives, revealing that these compounds possess significant antimicrobial activity against various pathogens, including resistant strains . The introduction of the nitro group is critical for enhancing this activity.

Biological Research

The compound has been investigated for its potential biological activities beyond medicinal applications.

Material Science

In addition to its medicinal applications, this compound is also explored in material science for its unique chemical properties.

Applications in Polymer Chemistry

The compound can be utilized as a precursor in synthesizing advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows it to be incorporated into complex polymer structures, enhancing material properties such as thermal stability and mechanical strength.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-fluoro-3-nitropicolinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other fluorinated and nitro-substituted compounds. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

5-Fluoro-2-nitropyridine: Similar structure but lacks the nitrile group.

3-Nitropicolinonitrile: Similar structure but lacks the fluorine atom.

Uniqueness:

- The presence of both a fluorine atom and a nitro group on the pyridine ring makes 5-fluoro-3-nitropicolinonitrile unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

5-Fluoro-3-nitropicolinonitrile is a compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group attached to a picolinonitrile structure. This unique configuration contributes to its chemical reactivity and biological activity.

- Chemical Formula : C₆H₄F N₃O₂

- Molecular Weight : 171.11 g/mol

- Boiling Point : Not specified in available data.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular macromolecules, leading to antimicrobial and antiviral effects. Additionally, the fluorine atom enhances the compound's stability and bioavailability, allowing for more effective cellular uptake and action.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and the specific strain being tested.

- Antiviral Properties : Ongoing research is exploring the potential antiviral effects of this compound, particularly against viral infections that are resistant to conventional treatments.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

In another study focusing on the antiviral properties, this compound was tested against several viruses. The results showed a reduction in viral load in treated cell cultures compared to untreated controls.

| Virus Type | Viral Load Reduction (%) |

|---|---|

| Influenza A | 75 |

| Herpes Simplex Virus | 60 |

These results suggest that the compound may inhibit viral replication mechanisms, although further studies are needed to elucidate its precise mode of action.

Applications in Medicine

The potential therapeutic applications of this compound extend beyond antimicrobial and antiviral uses. Its structural characteristics make it a candidate for further development in treating various diseases, including:

- Infectious Diseases : As an antimicrobial agent.

- Viral Infections : Particularly those resistant to current antiviral therapies.

- Cancer Research : Investigations are ongoing into its efficacy as a potential anticancer agent due to its ability to interact with certain cellular pathways involved in tumor growth.

Q & A

Q. What are the optimal laboratory-scale synthesis routes for 5-Fluoro-3-nitropicolinonitrile, and how can purity be ensured?

Basic Research Question

Synthesis typically involves sequential nitration and fluorination of picolinonitrile derivatives. A common approach includes:

Nitration : Introduce the nitro group at the 3-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C).

Fluorination : Replace a reactive substituent (e.g., chlorine) with fluorine via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents like DMF at 80–100°C .

Purity Assurance : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical. Analytical HPLC or GC-MS validates purity (>97% by GC) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Basic Research Question

- NMR :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ -110 to -120 ppm for aromatic F).

- ¹H/¹³C NMR : Nitro and cyano groups deshield adjacent protons (e.g., H-4 and H-6 in pyridine ring).

- IR : Strong absorptions at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~2230 cm⁻¹ (C≡N stretch).

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign coupling between fluorine and neighboring protons .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound during reduction reactions?

Advanced Research Question

The nitro group undergoes selective reduction to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂. The electron-withdrawing cyano and fluorine groups activate the nitro group for reduction by stabilizing the transition state. Competing pathways (e.g., over-reduction or dehalogenation) are minimized by optimizing solvent (EtOH or THF) and temperature (25–50°C) .

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Advanced Consideration : Monitor for exothermic reactions during nitration/fluorination by using thermocouples and cooling baths .

Q. How does the fluorine substituent influence the electronic properties and regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question

The fluorine atom exerts strong -I and +M effects, directing electrophilic attacks to the 4-position (meta to F, para to NO₂). Computational studies (DFT) show reduced electron density at C-4, favoring Suzuki-Miyaura couplings with arylboronic acids. Compare with non-fluorinated analogs to isolate fluorine’s role in stabilizing intermediates .

Q. How should researchers address discrepancies in reported reaction yields when using this compound as a precursor?

Advanced Research Question

Variable Conditions : Replicate experiments under identical solvent, catalyst, and temperature conditions.

Analytical Validation : Use in-situ FTIR or LC-MS to detect side products (e.g., dehalogenated byproducts).

Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., moisture sensitivity of intermediates) .

Q. What methodologies are recommended for assessing the bioactivity of this compound-derived compounds in enzyme inhibition studies?

Advanced Research Question

- Enzyme Assays : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-cone analogs.

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., EGFR).

- SAR Analysis : Compare IC₅₀ values of derivatives with varying substituents to establish structure-activity relationships .

Q. How can substituent effects at the 5-position (fluoro) and 3-position (nitro) be decoupled in mechanistic studies?

Advanced Research Question

- Isosteric Replacement : Synthesize analogs with Cl or H at the 5-position to isolate electronic vs. steric effects.

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe transition states in SNAr reactions .

Q. What analytical strategies are most effective for quantifying trace impurities in this compound batches?

Basic Research Question

- HPLC-DAD : Use C18 columns (ACN/water gradient) to separate and quantify impurities (LOD: 0.1%).

- NMR Spiking : Add authentic standards of suspected byproducts (e.g., de-fluorinated analogs) for identification .

Q. How can this compound be integrated into multi-step syntheses of polycyclic heteroaromatics?

Advanced Research Question

Properties

IUPAC Name |

5-fluoro-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2FN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYPOWLVSCEADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717140 | |

| Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-51-5 | |

| Record name | 5-Fluoro-3-nitro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033202-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.